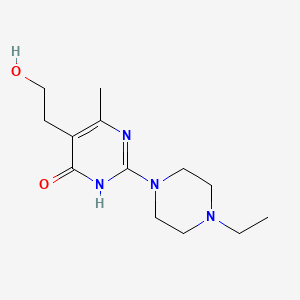![molecular formula C31H30N4O6 B11459649 ethyl 6-(2-ethoxynaphthalene-1-carbonyl)imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11459649.png)
ethyl 6-(2-ethoxynaphthalene-1-carbonyl)imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name is quite complex, so let’s break it down. It contains several functional groups and a fused tricyclic ring system.
- The core structure consists of a triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene scaffold.
- The ethyl group (C₂H₅) is attached to the nitrogen atom at position 6, and the carbonyl group (C=O) is at position 1.
- Additionally, there’s a 2-ethoxynaphthalene moiety (C₁₁H₈O₂) linked to the carbonyl group.
- Overall, this compound is a hybrid of a triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene core and an ethoxynaphthalene side chain.
Preparation Methods
- Unfortunately, I couldn’t find specific synthetic routes for this exact compound in the literature.
- considering its complexity, it likely involves multiple steps, including cyclization, functional group transformations, and condensation reactions.
- Industrial production methods would require optimization for yield, scalability, and cost-effectiveness.
Chemical Reactions Analysis
- Given its diverse functional groups, this compound could undergo various reactions:
Oxidation: Oxidative cleavage of the double bonds or oxidation of the nitrogen atom.
Reduction: Reduction of the carbonyl group or the naphthalene ring.
Substitution: Nucleophilic substitution at the carbonyl carbon or the nitrogen atom.
- Common reagents might include oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., amines).
- Major products would depend on reaction conditions and regioselectivity.
Scientific Research Applications
- Limited information exists on this specific compound, but we can speculate:
Medicinal Chemistry: Investigate its potential as an anticancer agent due to the triazatricyclo[8.4.0.03,8]tetradeca core.
Biological Studies: Explore its interactions with cellular targets.
Materials Science: Assess its use in organic electronics or sensors.
Pharmaceutical Industry: Evaluate its drug-like properties.
Agrochemicals: Investigate pesticidal or herbicidal activity.
Mechanism of Action
- Without direct data, we can’t pinpoint the exact mechanism.
- Hypothetically, it might interact with enzymes, receptors, or DNA.
- Further research is needed to elucidate its mode of action.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct analogs.
- we can compare it to related heterocyclic compounds.
- Similar compounds might include other triazatricyclo derivatives or naphthalene-based structures.
Remember that this compound’s detailed investigation would require experimental work and collaboration among chemists, biologists, and pharmacologists
Properties
Molecular Formula |
C31H30N4O6 |
|---|---|
Molecular Weight |
554.6 g/mol |
IUPAC Name |
ethyl 6-(2-ethoxynaphthalene-1-carbonyl)imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C31H30N4O6/c1-4-40-24-15-14-20-11-6-7-12-21(20)26(24)29(36)33-28-23(31(38)41-5-2)19-22-27(35(28)17-10-18-39-3)32-25-13-8-9-16-34(25)30(22)37/h6-9,11-16,19H,4-5,10,17-18H2,1-3H3 |
InChI Key |
JMVJGGCAIDOZFC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N=C3C(=CC4=C(N3CCCOC)N=C5C=CC=CN5C4=O)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,4-Dimethoxyphenyl)-5-[(4-iodobenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B11459566.png)
![N-{[5-({2-[3,5-Bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-YL]methyl}-3-methoxybenzamide](/img/structure/B11459573.png)

![2-(benzylsulfanyl)-5-(3-bromophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11459584.png)

![1-[5-Chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3-(2-ethoxyphenyl)urea](/img/structure/B11459594.png)
![3-(4-chlorophenyl)-2-methyl-8-[(E)-2-phenylethenyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B11459595.png)
![4-{(E)-2-[5-(2-hydroxyphenyl)-1,2,4-oxadiazol-3-yl]ethenyl}-2-methoxyphenol](/img/structure/B11459598.png)


![N-(5-benzyl-1,3-thiazol-2-yl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide](/img/structure/B11459624.png)
![4-amino-N-[2-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B11459635.png)
![3-{[7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}butan-2-one](/img/structure/B11459657.png)
![N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]cyclohexanecarboxamide](/img/structure/B11459672.png)
